![molecular formula C68H47N5 B14111546 N-(naphthalen-1-yl)-2,3-bis({4-[(naphthalen-1-yl)(phenyl)amino]phenyl})-N-phenylquinoxalin-6-amine](/img/structure/B14111546.png)
N-(naphthalen-1-yl)-2,3-bis({4-[(naphthalen-1-yl)(phenyl)amino]phenyl})-N-phenylquinoxalin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-((6-(Naphthalen-1-yl(phenyl)amino)quinoxaline-2,3-diyl)bis(4,1-phenylene))bis(N-phenylnaphthalen-1-amine): is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a quinoxaline core linked to naphthalene and phenyl groups, which contribute to its distinctive chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-((6-(Naphthalen-1-yl(phenyl)amino)quinoxaline-2,3-diyl)bis(4,1-phenylene))bis(N-phenylnaphthalen-1-amine) typically involves multi-step organic reactions. One common approach is the condensation of naphthylamine derivatives with quinoxaline precursors under controlled conditions. The reaction often requires catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced purification techniques, such as chromatography, are employed to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
N,N’-((6-(Naphthalen-1-yl(phenyl)amino)quinoxaline-2,3-diyl)bis(4,1-phenylene))bis(N-phenylnaphthalen-1-amine) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline derivatives with altered electronic properties.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced quinoxaline compounds.
Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can introduce different functional groups into the molecule, modifying its chemical behavior
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated solvents and nucleophiles like amines or thiols
Major Products
The major products formed from these reactions include various quinoxaline derivatives with modified electronic and structural properties, which can be tailored for specific applications .
Aplicaciones Científicas De Investigación
N,N’-((6-(Naphthalen-1-yl(phenyl)amino)quinoxaline-2,3-diyl)bis(4,1-phenylene))bis(N-phenylnaphthalen-1-amine) has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential as a therapeutic agent in drug discovery, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mecanismo De Acción
The mechanism by which N,N’-((6-(Naphthalen-1-yl(phenyl)amino)quinoxaline-2,3-diyl)bis(4,1-phenylene))bis(N-phenylnaphthalen-1-amine) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
N-Phenylnaphthalen-1-amine: Known for its binding affinity in biological systems.
2,2’-Dimethyl-N,N’-di-(1-naphthyl)-N,N’-diphenyl-1,1’-biphenyl-4,4’-diamine: Used as a hole-transporting material in organic electronics.
N4,N4’-Di(naphthalen-1-yl)-N4,N4’-bis(4-vinylphenyl)biphenyl-4,4’-diamine: Employed in solar cells and organic light-emitting diodes.
Uniqueness
N,N’-((6-(Naphthalen-1-yl(phenyl)amino)quinoxaline-2,3-diyl)bis(4,1-phenylene))bis(N-phenylnaphthalen-1-amine) stands out due to its unique combination of naphthalene, phenyl, and quinoxaline moieties, which confer distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring precise control over molecular interactions and electronic behavior .
Propiedades
Fórmula molecular |
C68H47N5 |
|---|---|
Peso molecular |
934.1 g/mol |
Nombre IUPAC |
N-naphthalen-1-yl-2,3-bis[4-(N-naphthalen-1-ylanilino)phenyl]-N-phenylquinoxalin-6-amine |
InChI |
InChI=1S/C68H47N5/c1-4-25-53(26-5-1)71(64-34-16-22-48-19-10-13-31-59(48)64)56-41-37-51(38-42-56)67-68(52-39-43-57(44-40-52)72(54-27-6-2-7-28-54)65-35-17-23-49-20-11-14-32-60(49)65)70-63-47-58(45-46-62(63)69-67)73(55-29-8-3-9-30-55)66-36-18-24-50-21-12-15-33-61(50)66/h1-47H |
Clave InChI |
FYBLCAXZJDWQRS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=NC4=C(C=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC7=CC=CC=C76)N=C3C8=CC=C(C=C8)N(C9=CC=CC=C9)C1=CC=CC2=CC=CC=C21)C1=CC=CC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


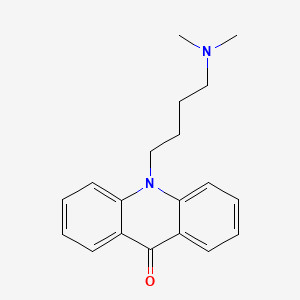
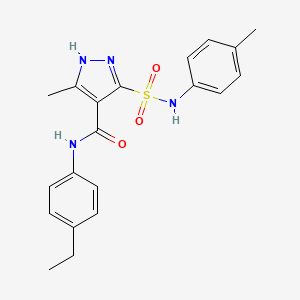
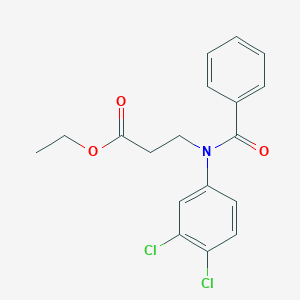
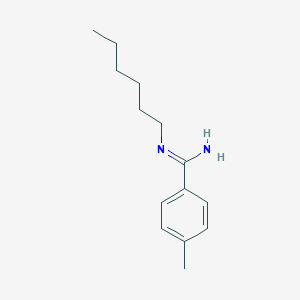
![N-[3-(acetylamino)phenyl]-2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14111492.png)
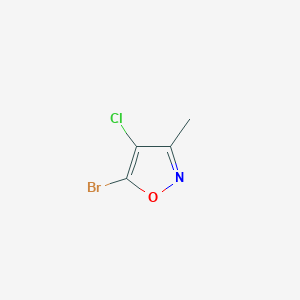
![ethyl 2-(8-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14111500.png)
![2-(4-Fluorobenzyl)-1-(3-hydroxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111504.png)
![N-(1-(3-(benzyloxy)-2-hydroxypropyl)-2-(1-(benzyloxy)-2-Methylpropan-2-yl)-6-fluoro-1H-indol-5-yl)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxaMide](/img/structure/B14111521.png)

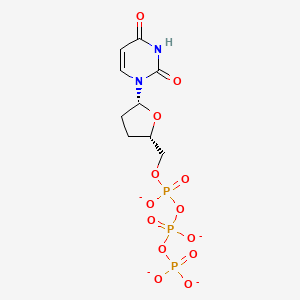
![N-(3-fluorophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B14111549.png)
![3-Thiazolidinebutanoic acid, 5-[(4-methoxyphenyl)methylene]-4-oxo-2-thioxo-](/img/structure/B14111553.png)
![[2-[Carbamimidoyl(methyl)amino]acetyl] 2,3,4,5,6-pentahydroxyhexaneperoxoate](/img/structure/B14111562.png)
